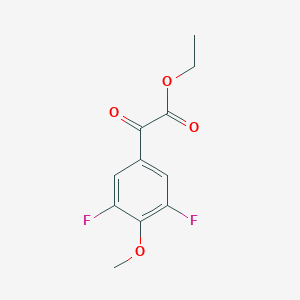

(3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O4/c1-3-17-11(15)9(14)6-4-7(12)10(16-2)8(13)5-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLPMYPFTCMFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Spectroscopic Validation

-

¹H NMR : Key signals include ethyl group protons (δ 1.35–1.39 ppm, triplet) and the methoxy singlet (δ 3.85 ppm).

-

¹³C NMR : Carbonyl carbons appear at δ 165–176 ppm, with fluorinated aromatic carbons between δ 120–150 ppm.

Industrial-Scale Optimization

Pilot studies emphasize:

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include:

- Carboxylic acids and ketones from oxidation.

- Alcohols from reduction.

- Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have explored the potential of (3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester as an anticancer agent. Its structural properties suggest that it may inhibit specific pathways involved in tumor growth.

- Case Study : A study conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, primarily through the induction of apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Findings : Research indicates that this compound can downregulate pro-inflammatory cytokines, thereby reducing inflammation in vitro. This makes it a candidate for further development as an anti-inflammatory drug.

Biological Research Applications

1. Enzyme Inhibition Studies

The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Data Table: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A1 | Competitive | 15 |

| CYP2D6 | Non-competitive | 30 |

2. Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Such assessments are critical for determining its suitability for therapeutic use.

- Study Results : The compound was evaluated using in vitro models, revealing low toxicity levels at therapeutic concentrations. This suggests a favorable safety margin for potential clinical applications.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The difluoro and methoxy groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Fluorinated Analogues

Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate (CAS 208259-57-8)

- Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (CAS 73790-05-3) Molecular formula: C₁₀H₇F₂O₃. Fluorine positions (3,4 vs.

b. Heterocyclic Analogues

- (2-Chloro-pyridin-3-yl)-oxo-acetic acid ethyl ester (CAS 902837-56-3) Molecular formula: C₉H₈ClNO₃. Replaces the phenyl ring with a pyridine ring, introducing nitrogen for hydrogen bonding. Flash point: 154°C, suggesting moderate thermal stability .

- (1H-Indol-3-yl)-oxo-acetic acid ethyl ester (CAS 51079-10-8) Molecular formula: C₁₂H₁₁NO₃.

c. Sulfur-Containing Analogues

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₁H₉F₂O₄ | ~258.19 (calc.) | 3,5-F₂, 4-OCH₃ | High polarity, moderate stability |

| Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate | C₁₀H₇F₂O₃ | 228.16 | 3,5-F₂ | Lower boiling point vs. target |

| (2-Chloro-pyridin-3-yl)-oxo-acetic acid ethyl ester | C₉H₈ClNO₃ | 213.62 | Cl, pyridine | Pyridine enhances basicity |

| Phenyl glyoxylate (CAS 143427-46-7) | C₈H₆O₃ | 150.13 | Unsubstituted phenyl | Simpler structure, lower MW |

Key Trends :

Analogues :

- Ethyl 2-(4-nitroanilino)-2-oxoacetate (CAS 5416-11-5) uses nitroaniline in a similar acylation, yielding ~82–86% .

- Sulfur-containing derivatives require oxidation steps (e.g., mCPBA for sulfone formation) .

Biological Activity

(3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester is a compound of interest in the field of medicinal chemistry due to its unique structural features, including the presence of two fluorine atoms and a methoxy group. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H10F2O4

- Molecular Weight : 240.19 g/mol

- Structural Features : The compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position, along with an oxo-acetic acid ethyl ester functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine substitutions enhance its binding affinity to enzymes and receptors, potentially modulating their activity. The compound may act as:

- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways.

- Substrate : It can serve as a substrate for enzymatic reactions, influencing biochemical processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Studies have demonstrated that derivatives of oxo-acetic acid esters possess cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : The compound showed promising results in inhibiting the proliferation of cancer cells, with IC50 values indicating effective cytotoxicity.

- Mechanism : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Enzyme Interaction

The compound has been utilized in studies focusing on enzyme-catalyzed reactions:

- Hydrolysis Studies : It serves as a probe for investigating biological pathways involving ester hydrolysis, which is crucial for understanding drug metabolism and bioavailability.

Case Studies

-

Study on Antitumor Effects :

- A recent study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxicity comparable to established chemotherapy agents like doxorubicin. The study highlighted its potential as a lead compound for further development in cancer therapy.

-

Enzyme Inhibition Study :

- Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3,5-difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester, and what catalysts or conditions optimize yield?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid (e.g., (3,5-difluoro-4-methoxyphenyl)oxo-acetic acid) with ethanol under reflux. Alternatively, transesterification using a reactive ester (e.g., methyl ester) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) may improve regioselectivity . Key parameters include temperature control (70–90°C) and anhydrous conditions to avoid hydrolysis. Yield optimization requires monitoring by TLC or HPLC to track reaction progress.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (to confirm methoxy and ethyl ester groups), ¹³C NMR (to verify carbonyl and aromatic carbons), and ¹⁹F NMR (to resolve fluorine substituents) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation of the molecular ion (C₁₁H₁₀F₂O₄).

- HPLC-PDA/UV : To assess purity (>98%) and detect trace impurities .

Q. How does the hydrolytic stability of this ester vary under acidic, neutral, and alkaline conditions?

- Methodological Answer : Hydrolytic stability can be assessed by incubating the compound in buffered solutions (pH 2, 7, and 12) at 25°C and 37°C. Sampling at intervals (0, 24, 48, 72 hrs) followed by HPLC analysis quantifies degradation products. The ester is expected to be stable at neutral pH but prone to hydrolysis under strong acidic or alkaline conditions, forming the parent carboxylic acid .

Advanced Research Questions

Q. What strategies can resolve enantiomers if the compound exhibits chirality, and how can stereochemical purity be validated?

- Methodological Answer : If chirality arises from the oxo-acetic acid moiety, enantiomeric resolution can be achieved via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. Alternatively, derivatization with a chiral auxiliary (e.g., Mosher’s acid chloride) followed by ¹⁹F NMR analysis can confirm stereochemical integrity .

Q. What computational modeling approaches predict the compound’s reactivity in nucleophilic substitution or electrophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., para to methoxy) or nucleophilic substitution (e.g., fluorine displacement). Solvent effects (e.g., ethanol) should be incorporated using a polarizable continuum model (PCM) .

Q. How does the compound interact with biological targets such as cyclooxygenase (COX) enzymes, given its structural similarity to salicylic acid derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to COX-1/2 active sites. In vitro assays (e.g., COX inhibition kits) validate activity, with IC₅₀ values compared to aspirin or celecoxib. Fluorine substituents may enhance binding affinity via hydrophobic interactions .

Q. What environmental fate studies are relevant for assessing its persistence in aquatic systems?

- Methodological Answer : Follow OECD Guideline 307: Aerobic and anaerobic transformation in soil/water systems. Measure half-life (t₁/₂) using LC-MS/MS to track degradation products. The methoxy and ester groups may enhance biodegradability compared to fully halogenated analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral data across sources: How to reconcile these?

- Methodological Answer : Cross-validate data using authenticated reference standards (e.g., from ECHA or PubChem). Reproduce synthesis under controlled conditions and compare NMR/HRMS with literature. Discrepancies may arise from polymorphic forms or residual solvents, which can be resolved by recrystallization or drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.